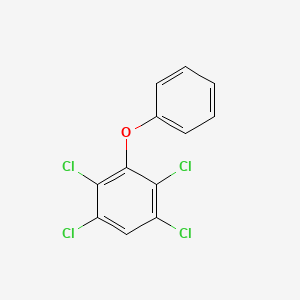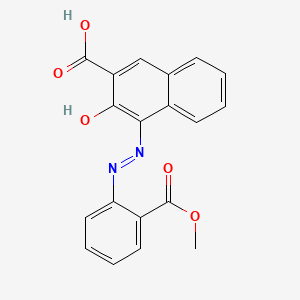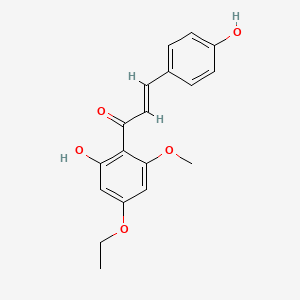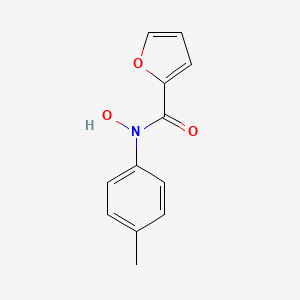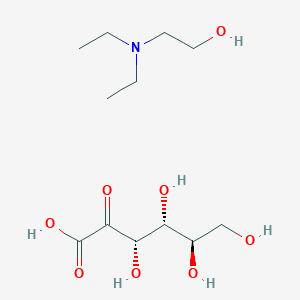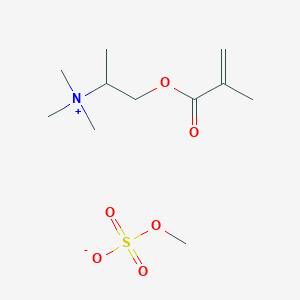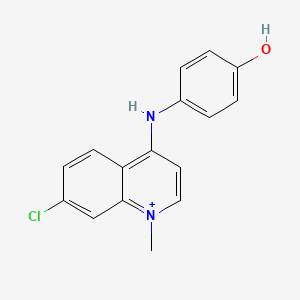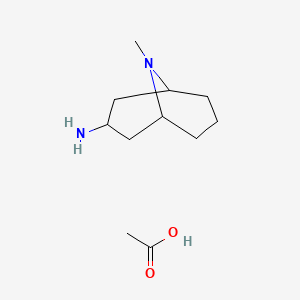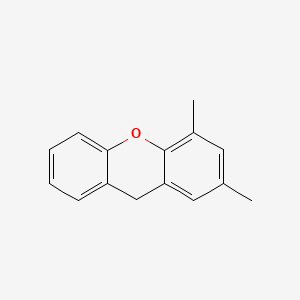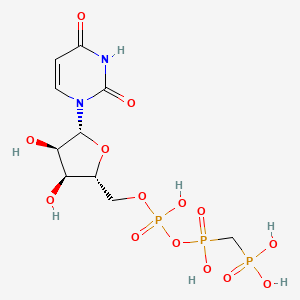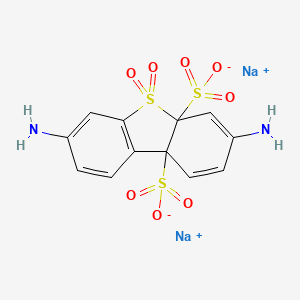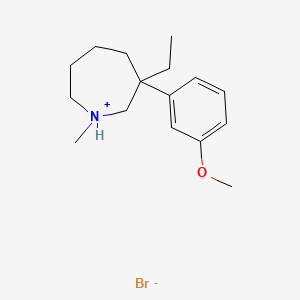
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is a chemical compound with a complex structure It is characterized by the presence of an azepinium ring, which is a seven-membered nitrogen-containing ring, substituted with various functional groups including ethyl, methoxyphenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepine ring, followed by the introduction of the ethyl, methoxyphenyl, and methyl substituents. The final step involves the quaternization of the nitrogen atom with a bromide source to form the azepinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide involves its interaction with specific molecular targets. The azepinium ring structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares the azepine ring structure but lacks the methoxyphenyl group.
3-Ethyl-N-methylhexahydroazepin-2-on: Similar in structure but with different substituents on the azepine ring.
Uniqueness
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other azepine derivatives and potentially more versatile in its applications.
Propiedades
Número CAS |
27180-93-4 |
|---|---|
Fórmula molecular |
C16H26BrNO |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-1-ium;bromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-4-16(10-5-6-11-17(2)13-16)14-8-7-9-15(12-14)18-3;/h7-9,12H,4-6,10-11,13H2,1-3H3;1H |
Clave InChI |
CJYWSCFDTNTWQR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC[NH+](C1)C)C2=CC(=CC=C2)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



